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Compound of Interest

Compound Name: 12-Hydroxydihydrochelirubine

Cat. No.: B1204688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for the benzophenanthridine alkaloid, 12-Hydroxydihydrochelirubine. The

information compiled here is essential for the identification, characterization, and quality control

of this natural product, which holds potential for further investigation in drug discovery and

development.

Chemical Structure
12-Hydroxydihydrochelirubine is a derivative of the quaternary alkaloid chelerythrine. Its

chemical structure is presented below:

Molecular Formula: C₂₁H₁₉NO₆ Molecular Weight: 381.38 g/mol

The structure of 12-Hydroxydihydrochelirubine, including the standard numbering convention

for benzophenanthridine alkaloids, is crucial for the correct assignment of NMR signals.

1H and 13C NMR Spectroscopic Data
A thorough search of available scientific literature and chemical databases did not yield

experimentally determined and assigned 1H and 13C NMR data for 12-
Hydroxydihydrochelirubine. While NMR data for structurally related compounds, such as
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chelerythrine and dihydrochelirubine, are available, direct extrapolation of these data to predict

the precise chemical shifts and coupling constants for the 12-hydroxy derivative would be

speculative and could lead to inaccurate assignments.

The introduction of a hydroxyl group at the C-12 position is expected to significantly influence

the chemical shifts of the surrounding protons and carbons, particularly H-11, H-1, and the

carbons of the A and D rings, due to electronic and potential steric effects.

To facilitate future research and provide a template for data presentation once experimental

results are obtained, the following tables are provided as a recommended format for

summarizing the 1H and 13C NMR data.

Table 1: Hypothetical ¹H NMR Data for 12-Hydroxydihydrochelirubine
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Position δ (ppm) Multiplicity J (Hz) Assignment

1

2

3

4

4a

5-OCH₃

6

N-CH₃

7,8-O-CH₂-O-

9

10

10b

11

12-OH

12b

Table 2: Hypothetical ¹³C NMR Data for 12-Hydroxydihydrochelirubine
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Position δ (ppm) DEPT Assignment

1

2

3

4

4a

4b

5

5-OCH₃

6

6a

N-CH₃

7

7,8-O-CH₂-O-

8

8a

9

10

10a

10b

11

12

12a

12b
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Experimental Protocols
The following is a general experimental protocol for the acquisition and assignment of 1H and

13C NMR spectra for a benzophenanthridine alkaloid like 12-Hydroxydihydrochelirubine.

This protocol is based on standard methodologies for natural product structure elucidation.

1. Sample Preparation

Sample Purity: Ensure the isolated 12-Hydroxydihydrochelirubine is of high purity (>95%),

as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.

Common choices for alkaloids include deuterated chloroform (CDCl₃), deuterated methanol

(CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the

chemical shifts, particularly for exchangeable protons like the hydroxyl group.

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-

0.7 mL of the chosen deuterated solvent.

2. NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

1D Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and

DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in

stereochemical assignments.

3. Data Processing and Assignment

Processing: Process the acquired data using appropriate software (e.g., MestReNova,

TopSpin, ACD/NMR Processor). This includes Fourier transformation, phase correction,

baseline correction, and referencing the spectra (typically to the residual solvent peak or an

internal standard like TMS).

Assignment Strategy:

Identify key signals: Start by assigning easily identifiable signals, such as methoxy groups,

methylenedioxy bridges, and aromatic protons in distinct regions of the spectrum.

Use 2D data: Systematically use the correlations from COSY, HSQC, and HMBC spectra

to build fragments of the molecule and then piece them together to confirm the overall

structure and assign all proton and carbon signals.

Confirm with NOESY/ROESY: Use through-space correlations to confirm assignments and

elucidate the relative stereochemistry.

Visualization of Experimental Workflow
The logical flow for the structural elucidation of 12-Hydroxydihydrochelirubine using NMR

spectroscopy is depicted in the following diagram.
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Caption: Workflow for NMR-based structural elucidation.

This comprehensive approach, combining one- and two-dimensional NMR techniques, is

essential for the unambiguous assignment of all proton and carbon signals of 12-
Hydroxydihydrochelirubine, thereby providing a solid foundation for its further study and

potential applications.

To cite this document: BenchChem. [Application Notes and Protocols for 12-
Hydroxydihydrochelirubine: 1H and 13C NMR Assignments]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1204688#1h-and-13c-nmr-
assignments-for-12-hydroxydihydrochelirubine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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